1-(4-Methoxyphenethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a methoxyphenethyl group, a thiophenyl group, and an oxadiazolyl group
Preparation Methods
The synthesis of 1-(4-Methoxyphenethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophenyl group: This step involves the functionalization of the oxadiazole ring with a thiophenyl group, often through a substitution reaction.
Attachment of the methoxyphenethyl group: The final step involves the coupling of the methoxyphenethyl group to the oxadiazole-thiophenyl intermediate, typically using a urea-forming reaction.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Methoxyphenethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique electronic properties of the oxadiazole and thiophenyl groups make this compound a candidate for use in organic electronics and photonics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering versatility in synthetic strategies.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, while the thiophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methoxyphenethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea include:
1-(4-Methoxyphenethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea: This compound lacks the thiophenyl group, which may result in different electronic properties and biological activities.
1-(4-Methoxyphenethyl)-3-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)urea: The presence of a pyridinyl group instead of a thiophenyl group can alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-22-13-4-2-11(3-5-13)6-8-17-15(21)18-16-20-19-14(23-16)12-7-9-24-10-12/h2-5,7,9-10H,6,8H2,1H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELAESOSPCVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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